N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopentylethanediamide
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Overview
Description
N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopentylethanediamide is a chemical compound with a unique structure that makes it suitable for various scientific research applications. This compound is part of the quinoline family, which is known for its diverse biological and pharmaceutical activities .
Preparation Methods
The synthesis of N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopentylethanediamide typically involves the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) . This method ensures the formation of the desired compound with high yield and purity. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopentylethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield tetrahydroquinoline derivatives.
Scientific Research Applications
N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopentylethanediamide has diverse applications in scientific research, including:
Biology: The compound’s unique structure makes it suitable for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopentylethanediamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopentylethanediamide can be compared with other similar compounds, such as:
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide: This compound has a similar structure but differs in the cyclohexane moiety, which may lead to different biological activities and applications.
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopropyloxalamide: This compound has an isopropyl group instead of a cyclopentyl group, which may affect its chemical reactivity and biological properties.
The uniqueness of N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopentylethanediamide lies in its specific structure, which allows for a wide range of applications and interactions in various scientific fields.
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopentyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12(22)21-10-4-5-13-8-9-15(11-16(13)21)20-18(24)17(23)19-14-6-2-3-7-14/h8-9,11,14H,2-7,10H2,1H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWKMAAOLKDNEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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